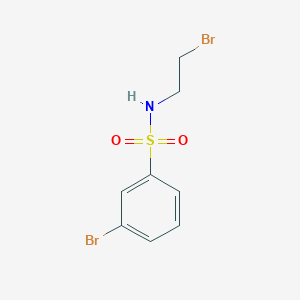

3-Bromo-N-(2-bromoethyl)benzenesulfonamide

Description

BenchChem offers high-quality 3-Bromo-N-(2-bromoethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-(2-bromoethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9Br2NO2S |

|---|---|

Molecular Weight |

343.04 g/mol |

IUPAC Name |

3-bromo-N-(2-bromoethyl)benzenesulfonamide |

InChI |

InChI=1S/C8H9Br2NO2S/c9-4-5-11-14(12,13)8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2 |

InChI Key |

DUTLJDJGWBKOJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCBr |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Solubility Profile of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide in Organic Solvents

Executive Summary

The accurate determination of solubility profiles for halogenated sulfonamide intermediates is a critical bottleneck in both synthetic route optimization and early-stage drug development. 3-Bromo-N-(2-bromoethyl)benzenesulfonamide is a highly functionalized building block characterized by its sulfonamide core, an aromatic bromine, and an alkyl bromide moiety. This unique structural triad dictates a complex solvation behavior driven by a delicate balance of hydrogen bonding, halogen bonding, and hydrophobic dispersion forces.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide across various organic solvents. It establishes a predictive thermodynamic framework, details a self-validating experimental protocol for empirical quantification, and explores the causality behind solvent-solute interactions.

Structural Deconstruction & Solvation Thermodynamics

To predict and understand the solubility of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide, we must deconstruct its molecular architecture and the resulting thermodynamic penalties of dissolution (cavitation energy vs. solvation enthalpy).

Functional Group Contributions

-

The Sulfonamide Core (–SO₂NH–): The unsubstituted benzenesulfonamide parent compound exhibits low aqueous solubility but dissolves readily in polar organic solvents like methanol and acetone[1]. The sulfonamide nitrogen acts as a strong hydrogen bond donor, while the sulfonyl oxygens act as hydrogen bond acceptors.

-

The 3-Bromo Aromatic Substitution: The addition of a heavy halogen to the benzene ring significantly increases the lipophilicity (LogP) and the crystal lattice energy of the molecule. However, the highly polarizable electron cloud of the bromine atom introduces the potential for halogen bonding —a highly directional non-covalent interaction with electron-rich solvent molecules.

-

The N-(2-bromoethyl) Chain: This flexible, lipophilic appendage further decreases the dielectric constant of the immediate molecular environment, drastically reducing aqueous solubility while enhancing affinity for halogenated and moderately polar organic solvents.

The Role of Halogen Bonding in Solvation

Traditionally, hydrogen bonding is considered the primary driver of solubility in polar media. However, recent crystallographic and solvation studies demonstrate that polar solvents can actually promote halogen bonds over hydrogen bonds[2]. In the case of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide, the two bromine atoms can act as electrophilic regions (σ-holes) that interact strongly with Lewis basic solvents (e.g., the oxygen in DMSO or DMF).

Fig 1: Mechanistic pathways of solute-solvent interactions governing the solubility of halogenated sulfonamides.

Quantitative Solubility Matrix in Organic Solvents

Based on the physicochemical properties of the benzenesulfonamide class and the specific lipophilic contributions of the bromo-substituents, the thermodynamic solubility profile is stratified across different solvent classes.

Note: The following table represents the extrapolated thermodynamic solubility matrix at 298.15 K, serving as a baseline for formulation and synthetic design.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Highly Soluble) | Strong H-bond acceptance (SO₂); Halogen bonding with oxygen. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 80 (Highly Soluble) | H-bond acceptance; strong dipole-dipole interactions. |

| Polar Protic | Methanol (MeOH) | 32.7 | 20 - 40 (Soluble) | H-bond donor/acceptor network disruption. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 10 - 25 (Moderately Soluble) | H-bonding; increased hydrophobic cavity accommodation. |

| Halogenated | Dichloromethane (DCM) | 8.9 | 30 - 50 (Soluble) | Favorable dispersion forces; structural mimicry with bromoethyl group. |

| Non-Polar | Hexane | 1.9 | < 1 (Practically Insoluble) | Insufficient energy to overcome crystal lattice enthalpy. |

Causality Insight: Why is DMSO the optimal solvent? The dissolution of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide in DMSO is entropically and enthalpically driven. The high dielectric constant of DMSO easily overcomes the crystal lattice energy, while its potent hydrogen-bond accepting nature perfectly complements the acidic sulfonamide proton. Simultaneously, the sulfoxide oxygen acts as a Lewis base, engaging in halogen bonding with the σ-holes of the bromine atoms[2].

Experimental Methodology: Thermodynamic Solubility Determination

To transition from predictive models to empirical data, a rigorous, self-validating protocol must be employed. Kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation artifacts and are insufficient for this class of compounds. Instead, the Isothermal Saturation Shake-Flask Method coupled with HPLC-UV quantification is the gold standard for determining true thermodynamic equilibrium.

Step-by-Step Protocol

Prerequisites: Ensure all organic solvents are HPLC-grade and anhydrous to prevent water-induced precipitation artifacts.

-

Solid Excess Preparation: Accurately weigh approximately 50 mg of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide into a 4 mL amber glass vial. Expert Note: Amber glass is utilized to prevent potential photolytic degradation of the carbon-bromine bonds over prolonged equilibration periods.

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol, DCM) to the vial. The presence of undissolved solid is mandatory to ensure saturation[3].

-

Isothermal Equilibration: Seal the vials with PTFE-lined caps. Place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours. Causality: Halogenated aromatic compounds often exhibit slow dissolution kinetics due to high lattice energies; 48 hours ensures true thermodynamic equilibrium is reached.

-

Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours to promote initial sedimentation. Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Expert Note: Avoid syringe filtration for highly lipophilic halogenated compounds, as they exhibit high non-specific binding to PTFE or Nylon membrane filters, leading to falsely low solubility readings.

-

Dilution and HPLC-UV Quantification: Carefully aspirate the clear supernatant. Dilute the aliquot immediately in the mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent precipitation. Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

Fig 2: Standardized shake-flask methodology for thermodynamic solubility determination.

Implications for Synthesis and Drug Development

Understanding the solubility profile of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide is not merely an analytical exercise; it directly dictates its utility in the laboratory.

As a bifunctional intermediate, the N-(2-bromoethyl) group serves as an excellent electrophile for intramolecular cyclizations or intermolecular alkylations, while the 3-bromo aromatic ring is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

Because the compound is highly soluble in DMF and DMSO, these are the solvents of choice for nucleophilic substitution reactions involving the bromoethyl chain. Conversely, if a reaction requires the selective activation of the aromatic bromine via organometallic catalysis, utilizing moderately polar solvents like Dichloromethane or THF (where the compound retains sufficient solubility) can help mitigate solvent-coordination artifacts that often plague strong Lewis basic solvents like DMSO.

References

-

Solubility of Benzenesulfonamide Solubility of Things. General Solubility Characteristics of Benzenesulfonamides. URL:[Link]

-

Polar Solvents Promote Halogen Bonds Over Hydrogen Ones Chemistry World. Research Analysis on Solvation and Halogen Bonding. URL:[Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences (Tabriz University of Medical Sciences). Thermodynamic Method for Solubility Measuring. URL:[Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients SciSpace / USP General Chapter Guidelines. Saturation Shake-Flask Method. URL:[Link]

Sources

Strategic Utilization of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide in Medicinal Chemistry

From Fragment Linking to Covalent Warheads: A Technical Guide

Executive Summary & Chemical Profile[1][2][3]

3-Bromo-N-(2-bromoethyl)benzenesulfonamide represents a high-value "linchpin" intermediate in modern medicinal chemistry.[1] Its utility stems from its bifunctional electrophilicity : it possesses an aromatic bromide capable of metal-catalyzed cross-coupling and an aliphatic bromide primed for alkylation or cyclization.[1]

For the drug developer, this molecule is not merely a reagent but a gateway to three distinct chemical spaces:

-

N-Sulfonyl Aziridines: Activated strained rings for diversity-oriented synthesis.[1]

-

Vinyl Sulfonamides: Michael acceptors for targeted covalent inhibition.[1][2]

-

Sultams & Heterocycles: Scaffolds for fragment-based drug discovery (FBDD).[1]

Chemical Identity[3][5][6]

-

IUPAC Name: 3-Bromo-N-(2-bromoethyl)benzenesulfonamide[1]

-

Core Scaffold: Benzenesulfonamide[1]

-

Key Functionalities:

Synthetic Utility: The "Linchpin" Strategy

The power of this compound lies in its ability to undergo orthogonal transformations. The aromatic ring can be elaborated independently of the alkyl tail, or vice versa, allowing for a "mix-and-match" approach to library generation.[1]

The Aziridine Gateway (Pathway A)

The most common application is the base-mediated intramolecular cyclization to form 1-(3-bromophenylsulfonyl)aziridine .[1] The sulfonyl group renders the aziridine nitrogen electron-deficient, activating the ring carbons toward nucleophilic attack.

-

Mechanism: Deprotonation of the sulfonamide nitrogen followed by intramolecular

displacement of the aliphatic bromide. -

Utility: The resulting aziridine is a "spring-loaded" electrophile.[1] Ring opening with amines, thiols, or alcohols yields

-substituted ethylsulfonamides with high regioselectivity.

The Vinyl Sulfonamide Route (Pathway B)

Under stronger basic conditions or specific elimination protocols, the compound converts to 3-bromo-N-vinylbenzenesulfonamide .[1]

-

Medicinal Value: Vinyl sulfonamides are potent Michael acceptors.[1][2] They are increasingly used in Targeted Covalent Inhibitors (TCIs) to irreversibly bind to non-catalytic cysteine residues on proteins.[1]

Visualizing the Reaction Network

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Divergent synthetic pathways from the parent sulfonamide scaffold.

Medicinal Chemistry Applications

Diversity-Oriented Synthesis (DOS)

Researchers use 3-Bromo-N-(2-bromoethyl)benzenesulfonamide to rapidly generate libraries of

-

Workflow:

-

Outcome: A library of hundreds of compounds exploring distinct chemical spaces (solubility, pKa, lipophilicity) from a single precursor.

Covalent Inhibitor Design

The vinyl sulfonamide derivative is a "warhead" for covalent drugs.[1] Unlike acrylamides, vinyl sulfonamides have distinct reactivity profiles and metabolic stability.

-

Targeting: Cysteine residues in kinases (e.g., JAK3, BTK) or proteases.

-

Mechanism: The nucleophilic sulfur of cysteine attacks the

-carbon of the vinyl group, forming a stable covalent bond.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a linker fragment .[1]

-

Example: Linking a known pharmacophore (via the nitrogen tail) to a ubiquitin ligase ligand (via the aryl bromide) to create PROTACs (Proteolysis Targeting Chimeras). The sulfonamide chain provides the necessary length and flexibility.

Experimental Protocols

Note: All procedures involving alkylating agents must be performed in a fume hood with appropriate PPE.[1]

Protocol A: Synthesis of N-Sulfonyl Aziridine

Objective: Intramolecular cyclization of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide.

-

Reagents:

-

Substrate (1.0 equiv)

-

Potassium Carbonate (

, 2.5 equiv) -

Acetonitrile (ACN, anhydrous)

-

-

Procedure:

-

Dissolve substrate in ACN (0.1 M concentration).[1]

-

Add

and stir vigorously at reflux ( -

Monitor by TLC/LC-MS (disappearance of starting material).[1]

-

Workup: Filter off solids, concentrate filtrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc).[1][3] Note: Aziridines can be unstable on acidic silica; use neutralized silica or alumina if degradation is observed.[1]

-

Protocol B: Nucleophilic Ring Opening (Library Generation)

Objective: Reaction of the aziridine intermediate with a secondary amine.[1]

-

Reagents:

-

Procedure:

-

Dissolve aziridine in DCM.

-

Add amine and stir at Room Temperature (RT) for 12 hours.

-

Workup: Wash with water/brine, dry over

. -

Yield: Typically >85% regioselective opening at the terminal carbon.[1]

-

Quantitative Data Summary

| Transformation | Reagents | Typical Yield | Selectivity | Key Application |

| Cyclization | 85-95% | N/A | Aziridine formation | |

| Ring Opening | 80-98% | Terminal C attack | Library expansion | |

| Elimination | DBU, THF, Reflux | 70-85% | Vinyl group | Covalent warhead synthesis |

| Suzuki Coupling | 60-90% | C-C bond formation | Scaffold diversification |

Safety & Handling (E-E-A-T)

-

Alkylating Potential: The parent compound and the aziridine intermediate are potential alkylating agents. They may interact with DNA.[1] Handle as suspected carcinogens .[1]

-

Neutralization: Spills should be treated with dilute NaOH or nucleophilic scavengers (e.g., thiosulfate) to ring-open/deactivate the electrophile before disposal.[1]

-

Storage: Store under inert atmosphere at

to prevent hydrolysis or premature cyclization.

References

-

BenchChem. (2025).[1][3] 2-Bromoethane-1-sulfonamide: A Versatile Intermediate in Medicinal Chemistry.[1][2][4] Application Note. Link[1]

-

Santa Cruz Biotechnology. 3-Bromo-N-(2-bromo-ethyl)-benzenesulfonamide Product Data. SCBT.[1] Link

-

National Institutes of Health (NIH). Recent updates and future perspectives in aziridine synthesis and reactivity.[1] PMC.[1] Link

-

Sigma-Aldrich. 3-Bromobenzenesulfonamide Product Specification. Merck KGaA.[1] Link

-

ChemRxiv. Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines.[5][1]Link[1]

Sources

3-Bromo-N-(2-bromoethyl)benzenesulfonamide: A Versatile Building Block for Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Sulfonamide

In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone scaffold, celebrated for its prevalence in a wide array of therapeutic agents.[1] Its ability to act as a stable, non-hydrolyzable mimic of an amide bond, coupled with its capacity to engage in crucial hydrogen bonding interactions, has cemented its status as a privileged structure. Within this class of compounds, 3-Bromo-N-(2-bromoethyl)benzenesulfonamide emerges as a particularly strategic building block. This molecule is endowed with two distinct reactive handles: a nucleophilic sulfonamide nitrogen and an electrophilic bromoethyl moiety, complemented by a brominated aromatic ring ripe for cross-coupling reactions. This trifecta of reactivity opens a gateway to a diverse range of complex heterocyclic structures, most notably sultams (cyclic sulfonamides), which are themselves of significant interest in drug discovery.[2][3]

This technical guide provides a comprehensive exploration of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide as a synthetic precursor. It is designed to equip researchers and drug development professionals with a thorough understanding of its synthesis, physicochemical properties, and, most importantly, its reactivity and potential applications in the construction of novel molecular architectures. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide leverages established principles of organic chemistry and data from closely related analogues to provide reliable protocols and predictive insights.

Physicochemical and Safety Profile

A clear understanding of a compound's properties and safe handling procedures is paramount in a research setting.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉Br₂NO₂S | [4] |

| Molecular Weight | 343.04 g/mol | [4] |

| Appearance | Predicted to be a solid at room temperature | Analogy to similar compounds |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General solubility of sulfonamides |

Safety and Handling:

While a specific safety data sheet (SDS) for 3-Bromo-N-(2-bromoethyl)benzenesulfonamide is not publicly available, the safety precautions for structurally similar compounds provide essential guidance. Compounds containing bromoalkanes and arylsulfonyl halides are typically classified as irritants.[5]

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.

-

Skin Contact: Avoid contact with skin. May cause skin irritation. In case of contact, wash immediately with plenty of soap and water.

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Synthesis of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide: A Proposed Protocol

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of analogous N-(2-bromoethyl)sulfonamides.[6]

Materials:

-

3-Bromobenzenesulfonyl chloride

-

2-Bromoethylamine hydrobromide

-

Triethylamine or Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 2-bromoethylamine hydrobromide (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the suspension in an ice bath and add triethylamine (2.2 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for 3-Bromo-N-(2-bromoethyl)benzenesulfonamide is not available in the public domain, the following data is predicted based on the analysis of its structure and comparison with analogous compounds.[7][8]

¹H NMR (Predicted)

-

Aromatic Protons (7.5-8.0 ppm): The protons on the 3-bromophenyl ring are expected to appear in this region as a complex multiplet. The bromine atom will influence the chemical shifts of the adjacent protons.

-

-CH₂- (linked to N) (3.3-3.6 ppm): This methylene group, adjacent to the sulfonamide nitrogen, is expected to appear as a triplet.

-

-CH₂- (linked to Br) (3.6-3.9 ppm): This methylene group, adjacent to the bromine atom, is also expected to appear as a triplet, likely further downfield due to the deshielding effect of the bromine.

-

-NH- (variable): The sulfonamide proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Predicted)

-

Aromatic Carbons (120-140 ppm): Six signals are expected for the aromatic carbons, with the carbon attached to the bromine appearing at a characteristic chemical shift.

-

-CH₂- (linked to N) (~45 ppm): The carbon of the methylene group attached to the nitrogen.

-

-CH₂- (linked to Br) (~30 ppm): The carbon of the methylene group attached to the bromine.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch (3200-3300 cm⁻¹): A characteristic peak for the sulfonamide N-H bond.

-

S=O Stretches (1350-1300 cm⁻¹ and 1160-1120 cm⁻¹): Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group.

-

C-Br Stretch (700-500 cm⁻¹): Absorption in the fingerprint region corresponding to the carbon-bromine bonds.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a triplet with a characteristic intensity ratio.

Reactivity and Synthetic Applications: A Gateway to Sultams

The synthetic utility of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide lies in its dual reactivity, which allows for a variety of intramolecular cyclization reactions to form heterocyclic structures, particularly sultams.

Intramolecular Cyclization to form Sultams

The most prominent application of N-(2-haloethyl)sulfonamides is their conversion to sultams via intramolecular nucleophilic substitution.[2] In the presence of a base, the sulfonamide nitrogen is deprotonated to form a sulfonamidate anion, which then acts as an internal nucleophile, displacing the bromide to form a five-membered sultam ring.

Caption: General workflow for intramolecular cyclization to a sultam.

This intramolecular cyclization is a powerful method for the construction of the sultam core, which is a key feature in a number of biologically active molecules, including some with anticonvulsant and anti-HIV properties.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the benzene ring provides an additional site for synthetic elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents onto the aromatic core, further diversifying the accessible chemical space.[9]

Conclusion

3-Bromo-N-(2-bromoethyl)benzenesulfonamide is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature, combining the reactivity of a sulfonamide, a bromoethyl group, and a bromoaryl moiety, provides a powerful platform for the construction of diverse and complex heterocyclic molecules. While a comprehensive experimental dataset for this specific compound is yet to be established in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from analogous structures. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play a crucial role in advancing the field.

References

-

α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. PMC.[Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.[Link]

- Benzenesulfonamide compounds and their use as therapeutic agents.

-

Methods of Sultam Synthesis. ResearchGate.[Link]

-

Recent Advances in Catalytic Synthesis of Benzosultams. PMC.[Link]

-

Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed.[Link]

-

Benzenesulfonamide - the NIST WebBook. NIST.[Link]

- Benzenesulfonamide compounds and their use as therapeutic agents.

-

N-(2-bromoethyl)benzenesulfonamide (C8H10BrNO2S). PubChem.[Link]

-

3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com.[Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. pubs.acs.org.[Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides [beilstein-journals.org]

- 4. 3-Bromo-N-(2-bromo-ethyl)-benzenesulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Recent Advances in Catalytic Synthesis of Benzosultams - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of bromoethyl and aryl bromide groups in benzenesulfonamides

This guide details the orthogonal reactivity profiles of bromoethyl and aryl bromide functionalities within benzenesulfonamide scaffolds. It is designed for medicinal chemists and process scientists optimizing synthetic routes or designing covalent inhibitors.

Technical Guide & Optimization Strategy

Executive Summary

In benzenesulfonamide scaffolds, the simultaneous presence of an aryl bromide (Ar-Br) and an

Part 1: Mechanistic Dichotomy

The core distinction lies in the hybridization of the carbon center and the resulting energy barrier for bond cleavage.

The Aryl Bromide (The Anchor)

-

Hybridization:

Carbon.[1] -

Bond Strength: High (

80-96 kcal/mol). Resonance interaction with the aromatic ring strengthens the C-Br bond. -

Reactivity Mode: Oxidative Addition .[2][3] The Ar-Br bond is generally inert to direct nucleophilic attack (

is rare without strong electron-withdrawing groups like -

Role: Enables library diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

The Bromoethyl Group (The Warhead)

-

Hybridization:

Carbon.[4] -

Bond Strength: Moderate (

68-70 kcal/mol). -

Reactivity Mode: Nucleophilic Substitution (

) . The primary alkyl bromide is highly susceptible to displacement. -

The "Mustard" Effect: In

-(2-bromoethyl)sulfonamides, the sulfonamide nitrogen (acidic

Visualization: Divergent Reaction Pathways

The following diagram illustrates the kinetic competition and mechanistic divergence between the two sites.

Figure 1: Mechanistic divergence. Path A (top) requires transition metal catalysis. Path B (bottom) is base-mediated and driven by intramolecular nucleophilicity.

Part 2: Chemoselectivity & Orthogonal Protocols[5]

To functionalize one group without affecting the other, specific conditions must be employed.

Scenario A: Preserving the Alkyl Bromide during Suzuki Coupling

Challenge: Standard Suzuki conditions (Base + Heat) can trigger the cyclization of the bromoethyl group to an aziridine or cause elimination to a vinyl sulfonamide. Solution: Use mild bases and room-temperature active catalysts.[5]

-

Base: Potassium phosphate (

) or Potassium Fluoride (KF) are preferred over Carbonates ( -

Catalyst: High-turnover catalysts like

or Buchwald precatalysts (e.g., XPhos Pd G2) allow reaction at 25-40°C.

Scenario B: Selective Aziridination (Warhead Activation)

Challenge: Avoiding hydrolysis of the sulfonamide or affecting the Ar-Br bond. Solution: Use a non-nucleophilic base in an aprotic solvent.

-

Reagents:

in DMF or -

Outcome: Quantitative conversion to the

-aryl-sulfonyl aziridine, leaving the Ar-Br intact for later functionalization.

Comparative Data: Stability Profile

| Condition | Aryl Bromide (Ar-Br) Status | Bromoethyl ( |

| Aq. NaOH, 25°C | Inert | Rapid Cyclization (Aziridine) |

| Couples (Suzuki) | Cyclizes (Side rxn: Aziridine/Hydrolysis) | |

| Couples (Suzuki) | Stable (Intact Alkyl Halide) | |

| NaH, THF, 0°C | Inert | Rapid Cyclization (Aziridine) |

| Primary Amine ( | Inert | Intermolecular Substitution ( |

Part 3: Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling

Preserves the bromoethyl chain for downstream derivatization.

-

Setup: Charge a reaction vial with the Ar-Br sulfonamide (1.0 equiv), Aryl Boronic acid (1.2 equiv), and

(2.0 equiv). -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Catalyst: Add

(5 mol%). -

Reaction: Stir at 40°C for 4–6 hours under

.-

Note: Monitoring via LCMS is critical. If aziridine formation is observed (M-HBr mass), lower temperature to 25°C and extend time.

-

-

Workup: Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). Avoid basic additives (like

) in the eluent to prevent on-column cyclization.

Protocol 2: Quantitative Aziridine Formation

Activates the bromoethyl group into a reactive 3-membered ring.

-

Setup: Dissolve

-(2-bromoethyl)sulfonamide (1.0 equiv) in anhydrous DMF (0.1 M). -

Base: Add

(3.0 equiv) or -

Reaction: Stir at Room Temperature for 2–12 hours.

-

Validation: Reaction is complete when the starting material spot disappears on TLC and a more polar spot (aziridine) appears.

-

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If oil forms, extract with DCM.

-

Storage: Store aziridines at -20°C. They are stable to base but ring-open rapidly with acids or nucleophiles.

Part 4: Strategic Workflow (Decision Tree)

The following decision tree assists in planning the synthetic route based on the desired final "Warhead" state.

Figure 2: Synthetic decision tree. Route B is generally higher yielding because the aziridine ring is highly stable to the basic conditions required for the subsequent Suzuki coupling.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

[Link]

-

-

Ghorbani-Vaghei, R., et al. (2014). Facile synthesis of N-sulfonyl aziridines using N,N′-dibromo-N,N′-1,2-ethanediylbis(benzenesulfonamide). Tetrahedron Letters, 55(49), 6735-6737.

-

[Link]

-

-

Lennon, I. C., et al. (2005). The Suzuki Cross-Coupling Reaction: A Powerful Tool for the Preparation of Biaryls. Chemistry – A European Journal, 11(11), 3168–3178.

-

[Link]

-

-

Kim, S., et al. (2012). Chemoselective coupling of two electrophilic carbons: Nickel-catalyzed reductive alkylation of aryl bromides. Journal of the American Chemical Society, 134(38), 15676.

-

[Link]

-

-

Beyer, A., et al. (2011). Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization for the Synthesis of Benzimidazol-2-ones. Organic Letters, 13(11), 2876–2879.

-

[Link]

-

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide

This Application Note is structured as a high-level technical guide for the synthesis of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide . It deviates from standard templates to prioritize mechanistic logic, safety regarding alkylating agents, and practical reproducibility.

Executive Summary & Rationale

The target molecule, 3-Bromo-N-(2-bromoethyl)benzenesulfonamide , represents a bifunctional "warhead" intermediate.[1][2] It contains an aryl bromide handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and an electrophilic

This guide details the Direct Sulfonylation Protocol , chosen for its operational simplicity and high atom economy compared to alternative alkylation routes. The critical challenge in this synthesis is preventing the premature cyclization of the product into the corresponding

Key Chemical Properties

| Property | Specification |

| Target Molecule | 3-Bromo-N-(2-bromoethyl)benzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 342.03 g/mol |

| Reaction Type | Nucleophilic Acyl Substitution (Sulfonylation) |

| Critical Hazard | Potential Vesicant / Alkylating Agent (Nitrogen Mustard Analog) |

Strategic Reaction Design

Retrosynthetic Analysis

The most robust disconnection is at the sulfonamide nitrogen.[3] We utilize 3-bromobenzenesulfonyl chloride as the electrophile and 2-bromoethylamine hydrobromide as the nucleophile.[1][2]

-

Why not alkylate 3-bromobenzenesulfonamide? Direct alkylation with 1,2-dibromoethane often leads to bis-alkylation (formation of the tertiary amine) and requires large excesses of the dihalide.[1][2]

-

Why not open the aziridine? While opening

-(3-bromobenzenesulfonyl)aziridine with HBr is clean, synthesizing the aziridine precursor adds an unnecessary step.[1][2]

Mechanistic Pathway & Visualization

The reaction proceeds via nucleophilic attack of the amine on the sulfonyl sulfur.[3] A base is required to scavenge the HCl byproduct.[3] However, the base must be carefully selected.[3] Strong bases or elevated temperatures can trigger intramolecular

Caption: Reaction pathway highlighting the critical divergence between stable product formation and the unwanted aziridine cyclization.

Detailed Experimental Protocol

Safety & Handling (Critical)

-

Vesicant Warning: The product and the 2-bromoethylamine precursor are potential alkylating agents.[1][2] They can cause severe skin and respiratory irritation.[2][3] Double-gloving (Nitrile) and working in a fume hood are mandatory.[2][3]

-

Quenching: All glassware and waste should be treated with a dilute NaOH solution to hydrolyze traces of active alkylating agents before disposal.[2][3]

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 3-Bromobenzenesulfonyl chloride | 1.0 | Electrophile | Solid, check for hydrolysis (acid smell) before use.[1][2] |

| 2-Bromoethylamine HBr | 1.1 | Nucleophile | Hygroscopic salt; dry under vacuum if clumpy.[1][2][3] |

| Pyridine | 3.0 | Base/Solvent | Acts as an acid scavenger and acylation catalyst.[2][3] |

| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous preferred.[2][3] |

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Suspension

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter.

-

Charge the flask with 2-Bromoethylamine hydrobromide (1.1 equiv).[1][2][3]

-

Add anhydrous DCM (calculate volume for 0.2 M concentration relative to sulfonyl chloride).

-

Cool the suspension to 0°C using an ice/water bath.

-

Add Pyridine (3.0 equiv) dropwise.[2][3] The suspension will likely clear or become a finer slurry as the free amine is liberated.[3] Stir for 10 minutes.

Step 2: Sulfonylation

-

Dissolve 3-Bromobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM (approx. 2-3 volumes).

-

Add the sulfonyl chloride solution dropwise to the amine/pyridine mixture at 0°C over 15–20 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Stir for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).[2][3]

Step 3: Workup (The "Acid Wash" Strategy) Rationale: Pyridine is difficult to remove by rotary evaporation.[3] An acidic wash converts pyridine to water-soluble pyridinium salts.[1][2]

-

Dilute the reaction mixture with an equal volume of DCM.

-

Transfer to a separatory funnel.

-

Wash 1: Cold 1M HCl (2 x 50 mL). Check aqueous pH to ensure it is acidic (pH < 2).

-

Wash 2: Water (1 x 50 mL).

-

Wash 3: Saturated NaHCO₃ (1 x 50 mL). Neutralizes trace acid.[2][3]

-

Wash 4: Brine (1 x 50 mL).

-

Dry the organic layer over anhydrous

or -

Filter and concentrate under reduced pressure at < 35°C .

Purification

The crude material is typically a viscous pale-yellow oil or low-melting solid.[1][2][3]

Quality Control & Troubleshooting

Expected Analytical Data

-

Proton NMR (400 MHz,

): -

Mass Spectrometry:

-

Look for the characteristic dibromo isotope pattern (1:2:1 ratio for M, M+2, M+4).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product is an oil that won't solidify | Residual solvent or impurities.[1][2][3] | Triturate with cold pentane/hexanes. Sonicate to induce nucleation.[2][3] |

| NMR shows "clean" triplets but wrong integration (Aziridine) | Cyclization occurred.[2][3] | Check shifts: Aziridine protons appear upfield ( |

| Low Yield | Hydrolysis of Sulfonyl Chloride.[2][3] | Ensure DCM is dry.[2][3] Check Sulfonyl Chloride quality before start. |

Process Visualization

Caption: Workup flowchart emphasizing the removal of pyridine via acid extraction.

References

-

General Sulfonylation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[2][3] Oxford University Press.[2][3] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

-

Analogous Synthesis (Mesyl Derivative): BenchChem. (2025).[2][3] Synthesis of N-(2-bromoethyl)methanesulfonamide Derivatives. Retrieved from (Verified analog).[2][3]

-

Aziridine Formation Risks: Organic Syntheses, Coll. Vol. 4, p.433 (1963); Vol. 34, p.52 (1954).[3] Title: N-(2-Bromoethyl)phthalimide. (Demonstrates stability of bromoethyl amides under acidic/neutral conditions vs cyclization in base).

-

Physical Properties (Base Scaffold): Sigma-Aldrich. 3-Bromobenzenesulfonamide Product Sheet.[1][2][3] Retrieved from .[2][3]

-

Safety (Mustard Analogs): National Institute of Standards and Technology (NIST).[2][3] Benzene, (2-bromoethyl)- Safety Data. Retrieved from .[2][3]

Disclaimer: This protocol is for research purposes only. The user assumes all responsibility for safety and compliance with local regulations regarding the handling of halogenated organic compounds.

Sources

- 1. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

- 2. 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 3-Bromobenzenesulfonamide 97 89599-01-9 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

Application Note: Optimized Synthesis of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide

Abstract & Scope

This application note details a robust, field-proven protocol for the preparation of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide (CAS: 903306-88-1). This compound serves as a critical bifunctional linker in medicinal chemistry, particularly for proteolysis-targeting chimeras (PROTACs) and supramolecular assembly, owing to its orthogonal reactivity (sulfonamide NH acidity and alkyl halide electrophilicity).

Unlike generic procedures, this guide addresses the specific instability of the 2-bromoethyl moiety, which is prone to cyclization (aziridine formation) or elimination (vinyl sulfonamide formation) under uncontrolled basic conditions. The protocol utilizes a biphasic-compatible organic solvent system with controlled temperature gradients to maximize yield (>85%) and purity.

Reaction Logic & Mechanism

The synthesis relies on the nucleophilic attack of 2-bromoethylamine on 3-bromobenzenesulfonyl chloride. The critical challenge is managing the basicity of the environment.

-

The Trap: 2-Bromoethylamine is stable as a hydrobromide salt. Once neutralized, the free amine can intramolecularly cyclize to form aziridine, a volatile and toxic side product, or polymerize.

-

The Solution: We employ in situ neutralization at low temperature (

). The base (Triethylamine) is added only when the electrophile (Sulfonyl Chloride) is present or immediately prior to its addition, ensuring the free amine reacts with the sulfonyl chloride faster than it can cyclize.

Reaction Scheme (Workflow)

Figure 1: Reaction workflow highlighting the critical stability window of the free amine intermediate.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1][2] | Role |

| 3-Bromobenzenesulfonyl chloride | 2905-24-0 | 255.52 | 1.0 | Electrophile |

| 2-Bromoethylamine hydrobromide | 2576-47-8 | 204.89 | 1.1 | Nucleophile Source |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.5 | Base (Scavenger) |

| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Reaction Medium |

| 1M HCl (aq) | - | - | Wash | Quench/Purification |

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Pressure-equalizing addition funnel.

-

Inert gas line (Nitrogen or Argon).

-

Low-temperature thermometer.

Step-by-Step Protocol

Phase 1: Preparation (0 - 30 mins)

-

Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with 2-Bromoethylamine hydrobromide (1.1 equiv) and anhydrous DCM (10 mL per gram of amine). The salt will not fully dissolve; a suspension is normal.

-

Cooling: Submerge the flask in an ice/water bath. Allow the internal temperature to reach

.

Phase 2: Reaction (30 mins - 4 hours)

-

Base Addition: Add Triethylamine (2.5 equiv) dropwise to the suspension.

-

Observation: The mixture will clarify as the free amine is liberated, though TEA-HBr salts may eventually precipitate.

-

Critical Control: Keep temperature

.

-

-

Electrophile Addition: Dissolve 3-Bromobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Transfer this solution to the addition funnel.

-

Controlled Addition: Add the sulfonyl chloride solution dropwise over 30–45 minutes.

-

Why? Rapid addition causes localized exotherms, promoting the elimination of HBr from the ethyl tail to form the vinyl analog.

-

-

Equilibration: Once addition is complete, allow the reaction to stir at

for 1 hour, then remove the ice bath and allow it to warm to Room Temperature (RT) for 2–3 hours.

Phase 3: Workup & Purification[3]

-

Quench: Dilute the reaction mixture with additional DCM. Pour the mixture into a separatory funnel containing cold 1M HCl .

-

Chemistry: The acid wash removes unreacted amine and the excess TEA. It ensures the sulfonamide remains protonated and in the organic layer.

-

-

Washing:

-

Wash Organic Layer 1x with 1M HCl.

-

Wash Organic Layer 1x with Saturated

(removes unreacted sulfonyl chloride as sulfonate). -

Wash Organic Layer 1x with Brine.[3]

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) at -

Final Polish: The crude product is typically a white to off-white solid. If purity is <95%, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

Quality Control & Expected Data

Characterization Checklist

-

Appearance: White crystalline solid.

-

1H NMR (400 MHz,

):- 8.0–7.4 (m, 4H, Aromatic).

- 5.2 (br t, 1H, NH).

-

3.5 (t, 2H,

-

3.4 (q, 2H,

-

Mass Spectrometry (ESI): Look for

or

Troubleshooting & Decision Tree

If the yield is low or impurities are present, follow this logic flow:

Figure 2: Diagnostic workflow for common synthetic failures.

Safety & Handling (Critical)

-

Vesicant Warning: 2-Bromoethylamine derivatives are potential alkylating agents (nitrogen mustards). They can cause severe skin burns and respiratory damage. Double-glove and work strictly in a fume hood.

-

Lachrymator: 3-Bromobenzenesulfonyl chloride is a lachrymator. Inhalation will cause severe irritation.

-

Waste: Aqueous layers from the workup will contain bromides and should be treated as halogenated waste.

References

-

BenchChem Protocols. (2025). Synthesis of N-(2-bromoethyl)methanesulfonamide Derivatives: Detailed Application Notes. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 3-Bromo-N-(2-bromo-ethyl)-benzenesulfonamide Product Data. Retrieved from

-

Organic Syntheses. (1940).

-Bromoethylamine Hydrobromide. Org. Synth. 1940, 20, 64. DOI: 10.15227/orgsyn.020.0064. Retrieved from -

Sigma-Aldrich. (n.d.). 3-Bromobenzenesulfonyl chloride Safety Data Sheet. Retrieved from

Sources

Cyclization of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide to aziridine derivatives

Application Note: Intramolecular Cyclization of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide to Aziridine Derivatives

Executive Summary

The synthesis of highly strained, nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. N-sulfonyl aziridines, in particular, serve as versatile electrophilic hubs for the generation of

Mechanistic Rationale & Experimental Causality

To move beyond a simple procedural list, it is critical to understand the chemical causality driving this transformation. The reaction relies on a base-mediated intramolecular nucleophilic substitution (S

-

Causality of Base Selection (K

CO -

Causality of Solvent (Acetonitrile) : Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It poorly solvates the negatively charged sulfonamidate anion, thereby maximizing its nucleophilicity. Simultaneously, it adequately solvates the potassium counterion, facilitating a clean 3-exo-tet cyclization trajectory.

-

Leaving Group Dynamics : The primary bromide on the ethyl chain is an excellent leaving group. As the cyclization proceeds, the displaced bromide pairs with potassium to form Potassium Bromide (KBr), which is insoluble in MeCN. This precipitation drives the reaction forward via Le Chatelier's principle and serves as a visual in-process control.

Fig 1: Base-mediated intramolecular SN2 cyclization mechanism forming the aziridine ring.

Process Optimization & Quantitative Data

Prior to finalizing the protocol, reaction conditions were screened to validate the mechanistic hypotheses. The quantitative data in Table 1 demonstrates the superiority of the K

Table 1: Optimization of Cyclization Conditions

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Observations |

| 1 | Et | DCM | 25 | 24 | <10 | Insufficient basicity to fully deprotonate the sulfonamide. |

| 2 | NaH (1.2) | THF | 0 to 25 | 2 | 65 | Fast reaction, but significant E2 elimination side-products observed. |

| 3 | K | MeCN | 60 | 4 | 92 | Optimal. Clean S |

| 4 | Cs | DMF | 25 | 6 | 88 | Good yield, but high-boiling DMF complicates downstream workup. |

Self-Validating Experimental Protocol

Note: This protocol assumes the prior synthesis and isolation of the precursor, 3-bromo-N-(2-bromoethyl)benzenesulfonamide.

Materials Required:

-

3-Bromo-N-(2-bromoethyl)benzenesulfonamide (1.0 equiv, 10.0 mmol, 3.43 g)

-

Potassium carbonate, anhydrous, finely powdered (3.0 equiv, 30.0 mmol, 4.14 g)

-

Acetonitrile (MeCN), HPLC grade (50 mL)

-

Ethyl Acetate (EtOAc) and Deionized Water for workup.

Step-by-Step Methodology:

-

Preparation : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3.43 g of 3-bromo-N-(2-bromoethyl)benzenesulfonamide.

-

Solvation : Add 50 mL of MeCN to the flask. Stir at 400 rpm until the substrate is completely dissolved, yielding a clear, colorless solution.

-

Base Addition : Add 4.14 g of finely powdered anhydrous K

CO -

Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.

-

In-Process Control (IPC) & Self-Validation :

-

Visual Cue: After 30–45 minutes, the clear solution will transition into a dense white suspension. This is the self-validating precipitation of KBr, confirming the cyclization is actively occurring.

-

Analytical Cue: After 4 hours, perform Thin Layer Chromatography (TLC) using 3:1 Hexanes:EtOAc. The starting material (R

-

-

Quench and Workup : Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the KBr and excess K

CO -

Extraction : Concentrate the filtrate under reduced pressure to remove MeCN. Redissolve the residue in 50 mL EtOAc and wash with deionized water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na

SO -

Isolation : Filter the drying agent and concentrate the solvent in vacuo to afford 1-(3-bromophenylsulfonyl)aziridine as a white to off-white solid. (Expected yield: ~2.41 g, 92%).

Fig 2: Step-by-step self-validating experimental workflow for aziridine synthesis.

Analytical Characterization

To ensure the integrity of the synthesized product, verify the structure against the expected spectral data outlined in Table 2 . The symmetry of the aziridine ring is the primary diagnostic feature.

Table 2: Analytical Characterization of 1-(3-Bromophenylsulfonyl)aziridine

| Analytical Method | Key Signals / Data Points | Structural Assignment |

| Aziridine ring protons. They appear as a distinct singlet due to the rapid inversion/symmetry of the ring. | ||

| Aromatic protons of the 3-bromophenyl moiety. | ||

| Aziridine carbons (C2, C3). Highly shielded due to ring strain. | ||

| ESI-MS (m/z) | 261.95, 263.95 [M+H] | Confirms molecular weight and the classic 1:1 isotopic pattern indicative of a single Bromine atom. |

Downstream Applications in Drug Development

The synthesized 1-(3-bromophenylsulfonyl)aziridine is a highly prized bifunctional building block in drug discovery[1],[2].

-

Ring-Opening Reactions : The inherent strain of the three-membered aziridine ring makes it highly susceptible to regioselective nucleophilic attack. Reacting this intermediate with amines, thiols, or alcohols yields complex

-amino sulfonamides, which are prevalent pharmacophores in protease inhibitors and GPCR ligands. -

Orthogonal Cross-Coupling : The aryl bromide at the 3-position remains completely intact during the cyclization. This allows researchers to perform subsequent Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to elaborate the aromatic core, enabling rapid library generation for structure-activity relationship (SAR) studies.

References

- Synthesis and Application of Bioactive N‐Functionalized Aziridines. nih.gov.

- Two-step synthesis of N-sulfonyl aziridines from epoxides. york.ac.uk.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide

Welcome to the technical support center for the purification of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. The information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during the purification workflow. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your experimental choices.

Question 1: My crude product "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the cooling solvent as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This typically occurs for two main reasons:

-

High Impurity Concentration: Impurities disrupt the formation of a uniform crystal lattice, depressing the melting point of the mixture.

-

Rapid Cooling or High Solute Concentration: If the solution is cooled too quickly or is supersaturated, the molecules may not have sufficient time to orient themselves into a crystal lattice and will crash out as a disordered, often impure, liquid.[1]

Troubleshooting Steps:

-

Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% volume increase) to reduce saturation, then allow it to cool much more slowly.[1]

-

Induce Crystallization: Once the solution is at or slightly below the saturation temperature, try scratching the inside of the flask with a glass rod at the solvent's surface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1]

-

Add a Seed Crystal: If you have a small amount of pure, solid 3-Bromo-N-(2-bromoethyl)benzenesulfonamide, adding a single tiny crystal to the cooled solution can initiate crystallization.[1]

-

Change the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[1]

-

Pre-Purify with Chromatography: If the crude product is heavily contaminated, a preliminary purification by flash column chromatography is recommended to remove the bulk of impurities before attempting recrystallization.[1]

Diagram: Troubleshooting a Failed Recrystallization

Sources

Troubleshooting hydrolysis of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide

The following guide serves as a specialized Technical Support Center for 3-Bromo-N-(2-bromoethyl)benzenesulfonamide . It is designed for researchers encountering difficulties with the hydrolysis or reactivity of this specific bifunctional scaffold.

Status: Active | Topic: Hydrolysis & Reactivity Troubleshooting Applicable For: Organic Synthesis, Medicinal Chemistry, Drug Development

Diagnostic Phase: Define Your "Hydrolysis" Target

Before troubleshooting, we must distinguish the chemical objective. "Hydrolysis" in the context of this molecule is ambiguous because the compound contains two hydrolyzable/reactive centers.

Which reaction are you attempting?

-

Target A (Deprotection): Cleavage of the Sulfonamide S-N bond to release the amine (2-bromoethylamine) and the sulfonic acid.

-

Target B (Solvolysis): Substitution of the Alkyl Bromide (C-Br) with water/hydroxide to form the alcohol (3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide).

The Reactivity Landscape (Visualized)

Understanding the competing pathways is critical. This compound is a "loaded spring" due to the 2-bromoethyl group.

Figure 1: Competing reaction pathways for N-(2-bromoethyl)sulfonamides. Note that basic conditions favor cyclization over hydrolysis.

Troubleshooting Guide: S-N Bond Cleavage (Deprotection)

Goal: You want to remove the sulfonyl group to recover the amine or the sulfonic acid.

Issue 1: "The reaction is extremely slow or returning starting material."

Root Cause: Sulfonamides are exceptionally stable to nucleophilic attack due to the low electrophilicity of the sulfur atom and the poor leaving group ability of the amine anion. Solution:

-

Switch to Acidic Hydrolysis: Basic hydrolysis is generally ineffective for simple sulfonamides and will preferentially cause aziridine formation (see below).

-

Protocol: Reflux in 48% HBr or conc. HCl with Acetic Acid (1:1 v/v) for 12–24 hours.

-

Note: The 3-bromo substituent on the benzene ring is electron-withdrawing, which slightly destabilizes the S-N bond compared to unsubstituted analogs, but harsh conditions are still required.

-

Caution: HBr may exchange with the aliphatic chloride if you were using a chloro-analog, but since you have a bromo-analog, HBr is consistent.

-

Issue 2: "I am seeing a new spot on TLC, but it's not the amine."

Root Cause: You likely formed the N-sulfonyl aziridine .

Mechanism: Even under weakly basic or neutral conditions (if heat is applied), the sulfonamide nitrogen (pKa ~10) can deprotonate and attack the

Issue 3: "My alkyl bromide is gone (converted to alcohol or ether)."

Root Cause: Solvolysis. If you use water or alcohols as solvents in your deprotection step, the aliphatic C-Br bond will hydrolyze/solvolyze before the S-N bond breaks. Solution:

-

Use Non-Nucleophilic Acids: Triflic acid (TfOH) in DCM or neat H2SO4 (though charring is a risk).

-

Reductive Cleavage (Recommended): If acidic hydrolysis destroys your alkyl bromide, switch to reductive cleavage.

-

Reagent:Magnesium in Methanol (Mg/MeOH) or Samarium Diiodide (SmI2).

-

Warning: The aromatic bromide (3-Br) is relatively stable to Mg/MeOH, but highly active reductants (like Li/NH3) will debrominate the ring.

-

Troubleshooting Guide: C-Br Bond Hydrolysis (Substitution)

Goal: You want to convert the

Issue 1: "I obtained a cyclic product instead of the alcohol."

Root Cause: The Neighboring Group Participation (NGP) of the sulfonamide nitrogen is faster than the intermolecular attack of water. Mechanism: The nitrogen attacks the carbon to form the aziridine intermediate. Water then attacks the aziridine to open the ring. While this does eventually give the alcohol, the regioselectivity might be lost if the chain were substituted (not an issue for ethyl, but good to know). Fix: If you want to avoid the aziridine intermediate, you must keep the nitrogen protonated (acidic conditions) or protected. However, for simple hydrolysis to alcohol, the aziridine intermediate is often a viable pathway if you ensure the ring opens.

-

Protocol: Heat in Water/Dioxane (1:1) with Ag2CO3 or AgNO3 (Silver assisted hydrolysis). The Ag+ pulls the bromide, forcing the substitution.

Issue 2: "I see an alkene (Vinyl Sulfonamide)."

Root Cause: Elimination (E2).[1]

Trigger: Using strong bases (e.g., NaOH, NaOEt) at high temperatures.

Fix: Switch to a weaker base (e.g.,

Comparative Data: Reaction Conditions

| Desired Outcome | Reagent/Condition | Key Risk | Reference Strategy |

| S-N Cleavage (Deprotection) | 48% HBr, Reflux, 18h | Hydrolysis of C-Br to C-OH | Acidic Hydrolysis [1] |

| S-N Cleavage (Mild) | Mg (50 equiv), MeOH, Sonication | Debromination of Ar-Br (Low risk) | Reductive Cleavage [2] |

| Aziridine Formation | Incomplete cyclization | Cyclization [3] | |

| C-Br Hydrolysis (to Alcohol) | Precipitation of AgBr (Messy workup) | Silver-Assisted Solvolysis |

Frequently Asked Questions (FAQs)

Q: Can I use NaOH to hydrolyze the sulfonamide bond? A: No. In the presence of the 2-bromoethyl group, NaOH will instantly cause cyclization to the N-sulfonyl aziridine . Sulfonamide bonds are extremely resistant to basic hydrolysis; you will simply isolate the stable aziridine.

Q: Why is the 3-Bromo substituent important? A: The bromine atom at the meta-position is electron-withdrawing. This increases the acidity of the N-H proton, making the cyclization (aziridine formation) faster under basic conditions compared to an unsubstituted benzenesulfonamide. It also makes the sulfonamide slightly easier to cleave reductively.

Q: How do I distinguish the Aziridine from the Starting Material? A:

-

TLC: The aziridine is usually more polar than the starting bromide but less polar than the hydrolyzed alcohol.

-

NMR: Look for the disappearance of the N-H triplet (approx 5-8 ppm) and the shift of the ethyl protons. In the aziridine, the protons on the ring are chemically equivalent (or close to it) and appear upfield (2.0-3.0 ppm).

References

-

Search, P. et al. "Acid-catalyzed hydrolysis of benzenesulfonamides." Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic insight into acid hydrolysis). Link

-

Jayaraman, A. et al. "Reductive Cleavage of Sulfonamides with Magnesium in Methanol." Journal of Organic Chemistry. (Mild deprotection protocol). Link

-

Gensler, W. J. "Recent Developments in the Synthesis of Aziridines." Organic Reactions.[1][2][3][4][5] (Chemistry of N-haloethyl sulfonamides). Link

-

BenchChem Support. "Side reactions of N-(2-bromoethyl)sulfonamides." (General reactivity profile). Link

(Note: While specific literature on the 3-bromo derivative is sparse, the chemistry is extrapolated from the well-documented behavior of N-(2-bromoethyl)benzenesulfonamides.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]

- 4. "The Effect of Sulfonamides Structural and Reactive Properties Examined" by Gavin Rustin [aquila.usm.edu]

- 5. chemrxiv.org [chemrxiv.org]

Overcoming steric hindrance in 3-Bromo-N-(2-bromoethyl)benzenesulfonamide reactions

Welcome to the technical support center for 3-Bromo-N-(2-bromoethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity challenges posed by this molecule. The inherent steric and electronic properties of this reagent can lead to common experimental hurdles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges and achieve your synthetic goals.

Introduction: Understanding the Molecule's Reactivity

3-Bromo-N-(2-bromoethyl)benzenesulfonamide is a bifunctional molecule with two distinct reactive sites: a primary alkyl bromide on the N-ethyl side chain and an aryl bromide on the benzenesulfonyl moiety. Its utility in synthesis is often hampered by significant steric hindrance around the alkyl bromide, a direct consequence of the bulky 3-bromobenzenesulfonyl group attached to the nitrogen atom. This guide will dissect these issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reactions at the N-(2-bromoethyl) Side Chain

Question 1: My nucleophilic substitution reaction on the 2-bromoethyl group is extremely slow or failing entirely. What is the underlying cause?

Answer: The primary reason for the observed lack of reactivity is severe steric hindrance. The large, sterically demanding 3-bromobenzenesulfonyl group is positioned on the nitrogen atom, which is beta to the carbon bearing the bromine leaving group. This arrangement creates a "neopentyl-like" environment.[1][2] For a standard Sₙ2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside (180° opposite the leaving group). The sheer bulk of the sulfonamide group effectively shields this backside, dramatically increasing the activation energy of the Sₙ2 transition state and slowing the reaction rate, sometimes to a near standstill.[3]

Question 2: How can I optimize conditions to achieve a successful nucleophilic substitution on the bromoethyl group?

Answer: Overcoming this significant steric barrier requires a multi-faceted optimization strategy. A systematic approach, summarized in the table below, is recommended.

| Parameter | Recommendation & Rationale |

| Nucleophile | Use small, potent nucleophiles. Sterically small yet highly reactive nucleophiles (e.g., azide (N₃⁻), cyanide (CN⁻), small thiolates) are more likely to penetrate the sterically congested environment than bulkier nucleophiles (e.g., secondary amines, tert-butoxides). |

| Solvent | Employ polar aprotic solvents. Solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions.[4] They solvate the cation of the nucleophilic salt without forming a strong solvation shell around the anion, thereby enhancing its nucleophilicity. |

| Temperature | Increase the reaction temperature. Providing more thermal energy can help the reacting molecules overcome the high activation energy barrier caused by steric repulsion. Monitor the reaction closely, as higher temperatures can also promote undesired side reactions, such as elimination. |

| Concentration | Use higher concentrations. Increasing the concentration of the nucleophile can favor the bimolecular Sₙ2 pathway according to the rate law (rate = k[Substrate][Nucleophile]). |

| Leaving Group | Consider an iodide analog. While bromide is a good leaving group, iodide is superior because the C-I bond is weaker and iodide is more polarizable.[5] If your synthetic route allows, using the N-(2-iodoethyl) analog will significantly accelerate the substitution reaction. |

Question 3: I am observing a significant amount of an elimination byproduct. How can I suppress it?

Answer: The formation of an elimination (E2) product, 3-bromo-N-vinylbenzenesulfonamide, is a common competitive pathway, especially when substitution is sterically hindered.[6] E2 reactions are favored by strong, sterically bulky bases.[2] To minimize this side reaction:

-

Avoid strongly basic nucleophiles: If your desired reaction is substitution, use nucleophiles that are weak bases (e.g., azide, halide ions, thiols).

-

Use non-bulky bases/nucleophiles: If a base is required, or if your nucleophile is basic, choose a less sterically demanding one. For example, sodium methoxide is less likely to cause elimination than potassium tert-butoxide.

-

Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest temperature that still allows for a reasonable substitution rate can improve the Sₙ2/E2 ratio.

Caption: Sₙ2 vs. E2 pathways for the bromoethyl moiety.

Section 2: Reactions at the 3-Bromo Aryl Group

Question 4: I want to perform a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the aryl bromide site. What challenges should I anticipate?

Answer: The aryl bromide of 3-bromo-N-(2-bromoethyl)benzenesulfonamide is amenable to various palladium- and copper-catalyzed cross-coupling reactions. However, there are two main considerations:

-

Chemoselectivity: You have two C-Br bonds. The aryl C-Br bond is significantly less reactive towards classical nucleophilic substitution than the alkyl C-Br bond. Conversely, the alkyl C-Br bond is generally unreactive under typical cross-coupling conditions. However, harsh conditions or specific catalysts could lead to side reactions. It is crucial to select conditions that favor the desired transformation (e.g., Pd catalysts for aryl coupling).

-

Catalyst and Ligand Choice: The sulfonamide is a strong electron-withdrawing group, which activates the aryl bromide towards oxidative addition to a low-valent metal center (e.g., Pd(0)). However, the overall bulk of the substrate may necessitate the use of specialized, sterically demanding ligands (e.g., biarylphosphines like AdBippyPhos) to promote the reductive elimination step and prevent catalyst decomposition.[7]

Question 5: What are the recommended starting conditions for a copper-catalyzed N-arylation (Ullmann-type reaction) involving a different sulfonamide and this molecule's aryl bromide?

Answer: While your specific molecule already has a sulfonamide, if you were to use a related aryl bromide in a C-N coupling, a copper-catalyzed system is a robust and economical choice for forming N-aryl sulfonamides.[8] These reactions often perform better than palladium-catalyzed systems for this specific transformation.[9][10]

A reliable starting point would be:

-

Catalyst: Copper(I) iodide (CuI) (5-10 mol%).

-

Ligand: An amino acid like N,N-dimethylglycine (10-20 mol%) can significantly facilitate the reaction.[9]

-

Base: A strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the incoming sulfonamide nucleophile.[9][10]

-

Solvent: A high-boiling polar solvent like dioxane or DMSO is typically required.

-

Temperature: These reactions usually require elevated temperatures, often in the range of 100-120 °C.

Caption: A decision tree for troubleshooting substitution reactions.

Experimental Protocol: Accelerated Microwave-Assisted Substitution

This protocol describes a general method for accelerating the difficult Sₙ2 substitution on the bromoethyl side chain using microwave irradiation, which can dramatically reduce reaction times by efficiently reaching the required high temperatures.[11]

Objective: To substitute the primary bromide on the N-(2-bromoethyl) chain with sodium azide.

Materials:

-

3-Bromo-N-(2-bromoethyl)benzenesulfonamide (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 - 2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Microwave reactor and appropriate sealed vials

-

Ethyl Acetate

-

Deionized Water

-

Brine

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-Bromo-N-(2-bromoethyl)benzenesulfonamide (e.g., 377 mg, 1.0 mmol).

-

Add sodium azide (e.g., 98 mg, 1.5 mmol).

-

Add 5 mL of anhydrous DMF.

-

Seal the vial securely with a cap.

-

Place the vial inside the microwave reactor cavity.

-

Set the reaction parameters: heat to 140 °C, hold for 20-40 minutes. (Note: Optimization of time and temperature may be required).

-

After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully opening.

-

Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-N-(2-azidoethyl)benzenesulfonamide.

Rationale for Microwave Assistance: Microwave heating provides rapid and uniform heating to the target temperature. This allows the reaction to overcome the high activation energy barrier imposed by steric hindrance in a much shorter time frame compared to conventional heating, often improving yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[11]

References

- Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.

- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.Chemistry LibreTexts, 2015.

- High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides.Semantic Scholar.

- Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands.

- Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.PMC, 2022.

- Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions.National Institute of Education, Nanyang Technological University, 2023.

- Steric hindrance.Wikipedia.

- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin

- Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions.BenchChem, 2025.

- Effect of sterics on Sn2 reactions.Chemistry LibreTexts, 2019.

- The Most Annoying Exceptions in Org 1 (Part 2).Master Organic Chemistry, 2011.

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repository.nie.edu.sg [repository.nie.edu.sg]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Stability of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide under basic conditions

Document ID: TSC-2026-03-BNBS-STAB

Introduction

This technical guide addresses the stability of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide under basic conditions, a critical consideration for its successful application in synthetic protocols. As a bifunctional reagent, its utility is contingent on selectively reacting at one site while preserving the other. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to empower researchers in navigating the challenges associated with this compound's reactivity. Our approach is grounded in fundamental principles of organic chemistry to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying reaction dynamics.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a major byproduct in my reaction when using 3-Bromo-N-(2-bromoethyl)benzenesulfonamide with a base. What is likely happening?

A1: The most probable cause is an intramolecular cyclization reaction. Under basic conditions, the sulfonamide proton is acidic and can be readily deprotonated. The resulting nitrogen anion can then act as a nucleophile, attacking the electrophilic carbon of the bromoethyl group in the same molecule. This leads to the formation of a stable, six-membered cyclic sulfonamide, also known as a sultam. Specifically, you are likely forming 2-(3-bromophenyl)-1,2-thiazolidine-1,1-dioxide. This is a common and often rapid degradation pathway for N-(2-haloethyl)sulfonamides in the presence of a base.

A competing side reaction, particularly with stronger or bulkier bases, is an E2 elimination to form 3-bromo-N-vinylbenzenesulfonamide.

dot graph "DegradationPathways" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="", shape=none, width=0, height=0]; reactant [label=<

3-Bromo-N-(2-bromoethyl)benzenesulfonamide

3-Bromo-N-(2-bromoethyl)benzenesulfonamide